molecular formula C5H4ClNO2 B2821890 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde CAS No. 2375273-40-6

3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde

Cat. No.: B2821890
CAS No.: 2375273-40-6
M. Wt: 145.54
InChI Key: DHTGQIFIDAOKEA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde is a high-purity chemical reagent designed for research and development applications. This compound is a multifunctional heterocyclic building block that integrates an isoxazole ring, a reactive chloromethyl group, and an aldehyde functionality. This unique structure makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for constructing more complex molecules . The chloromethyl group offers a versatile handle for further functionalization via nucleophilic substitution, allowing researchers to create ethers, thioethers, or amine-linked derivatives. Simultaneously, the formyl (aldehyde) group is amenable to condensation reactions, such as the formation of Schiff bases, or can be used in reductive amination to introduce diverse amine components . This bifunctional reactivity is essential for generating combinatorial libraries for biological screening. Compounds based on the 1,2-oxazole (isoxazole) core are of significant interest in pharmaceutical research. Patent literature indicates that similar derivatives are investigated as potential therapeutic agents, including as modulators of targets like the metabotropic glutamate 5 receptor for the treatment of chronic pain, acute pain, and central nervous system disorders . As a key synthetic intermediate, this compound provides researchers with a critical starting point for the development of novel bioactive molecules. Notice to Customers: This product is intended for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(chloromethyl)-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGQIFIDAOKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloromethyl-2-nitropropene with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alcohols.

Major Products Formed:

Scientific Research Applications

3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively interact with target proteins or enzymes .

Comparison with Similar Compounds

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188022-49-2)

Structural Differences :

  • Substituent Positions : The carbaldehyde group is at position 4, and a chloro substituent is at position 5, compared to the target compound’s carbaldehyde at position 5 and chloromethyl at position 3.
  • Additional Groups : A 3-methylphenyl group at position 3 introduces steric bulk absent in the target compound.

Key Data :

  • Molecular Formula: C${11}$H$8$ClNO$_2$ (MW: 221.64 g/mol).

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

Structural Differences :

  • Core Heterocycle : A benzisoxazole (fused benzene and isoxazole rings) versus the simple oxazole in the target compound.
  • Substituents : An acetamide group at position 5 and chloromethyl at position 3.

Key Data :

  • $^1$H NMR: Chloromethyl singlet at 5.22 ppm; aromatic protons at 7.74–8.34 ppm .
  • IR: NH (3300 cm$^{-1}$) and C=O (1611 cm$^{-1}$) stretches .

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8)

Structural Differences :

  • Heterocycle : A 1,2,4-oxadiazole ring (two nitrogens) instead of 1,2-oxazole.
  • Substituents : Chloromethyl at position 5 and a pyridazine group at position 3.

Key Data :

  • Molecular Formula: C$7$H$5$ClN$_4$O (MW: 204.6 g/mol).

Racemic Indole C5-O-Substituted Seco-Cyclopropylindole Compounds

Structural Differences :

  • Core Structure : Indole derivatives with a chloromethyl group, unrelated to oxazoles.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties Reference
3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde 1,2-Oxazole -CH$_2$Cl (C3), -CHO (C5) C$5$H$4$ClNO$_2$ Pharmaceutical intermediate N/A
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde 1,2-Oxazole -Cl (C5), -C$6$H$4$-3-CH$_3$ (C3), -CHO (C4) C${11}$H$8$ClNO$_2$ Drug synthesis intermediate
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole -CH$2$Cl (C3), -NHCOCH$3$ (C5) C${10}$H$9$ClN$2$O$2$ Precursor for antipsychotic agents
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole -CH$_2$Cl (C5), -pyridazine (C3) C$7$H$5$ClN$_4$O Medicinal chemistry building block

Key Findings and Implications

Positional Effects : The placement of chloromethyl and carbaldehyde groups significantly impacts reactivity and biological activity. For example, carbaldehyde at position 5 (target compound) vs. position 4 () alters electrophilic sites for further derivatization.

Functional Group Versatility : Chloromethyl groups serve as reactive handles for nucleophilic substitution, enabling diversification into bioactive molecules across heterocyclic systems .

Biological Activity

3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes an oxazole ring, which is known for its diverse biological activities. The presence of the chloromethyl and aldehyde functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity allows it to modify the structure and function of target biomolecules, which is crucial in drug design. Specifically, the aldehyde group can interact with amino acid residues in enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A-549). The mechanism involves the activation of caspases and cell cycle arrest at specific phases .

Table 1: Anticancer Activity of Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Caspase activation, apoptosis induction
Compound BA-54919.56Cell cycle arrest at G2/M phase
Compound CHT-10802.41Mitochondrial-mediated apoptosis

Other Biological Activities

In addition to anticancer effects, this compound has been explored for its potential as an antimicrobial agent. Preliminary studies suggest that some derivatives may possess antibacterial properties, making them candidates for further investigation in infectious disease contexts .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives to target proteins involved in cancer progression. These studies revealed favorable interactions with key residues in target enzymes, supporting the hypothesis that these compounds can effectively inhibit their activity .

Q & A

Q. What are the standard synthetic routes for 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde?

The synthesis typically involves cyclization of precursor molecules followed by functionalization. A common approach includes reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide . Multi-step protocols may involve forming the oxazole ring first, followed by introducing the carbaldehyde group via oxidation or condensation reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and chloromethyl group presence.
  • FT-IR spectroscopy to identify carbonyl (C=O) and oxazole ring vibrations.
  • X-ray crystallography for resolving stereochemical ambiguities in crystalline samples .
  • HPLC with UV detection to assess purity, especially when discrepancies in melting/boiling points arise due to impurities .

Q. What are the primary applications of this compound in academic research?

  • Drug discovery : The chloromethyl group enables facile derivatization for creating libraries of bioactive molecules (e.g., antimicrobial or anticancer agents) .
  • Material science : Its oxazole-carbaldehyde scaffold serves as a precursor for synthesizing polymers or ligands with tailored electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies often stem from varying purity levels or measurement conditions. Strategies include:

  • Reproducing synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized solvents).
  • Cross-validating data using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
  • Computational modeling (e.g., DFT calculations) to predict thermodynamic stability and compare with experimental data .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in derivatization reactions?

The chloromethyl group undergoes nucleophilic substitution (SN2) due to its electron-withdrawing oxazole ring, which polarizes the C-Cl bond. For example:

  • Reaction with amines yields secondary amines, useful in prodrug design.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts to replace chlorine with aryl/alkyl groups .
    Kinetic studies using LC-MS or in-situ IR spectroscopy can track reaction pathways and intermediates .

Q. How can computational methods optimize reaction conditions for high-yield synthesis?

  • Molecular docking : Predict interactions between intermediates and catalysts to refine reaction parameters.
  • Reaction flow simulations : Model solvent effects and temperature gradients in multi-step syntheses.
    For instance, density functional theory (DFT) has been used to optimize Lewis acid catalyst selection (e.g., ZnI₂ vs. AlCl₃) for chloromethylation efficiency .

Q. What strategies mitigate instability issues during storage or handling?

  • Lyophilization : Stabilize the compound by removing moisture, which can hydrolyze the chloromethyl group.
  • Inert atmosphere storage : Use argon or nitrogen to prevent oxidation of the carbaldehyde moiety.
    Safety protocols align with UN GHS guidelines, including PPE (gloves, goggles) and fume hoods for volatile intermediates .

Future Research Directions

  • Targeted biological assays : Evaluate interactions with enzymes like cytochrome P450 using surface plasmon resonance (SPR) .
  • Green chemistry : Develop solvent-free syntheses or biocatalytic routes to reduce environmental impact .

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